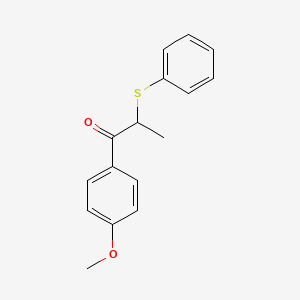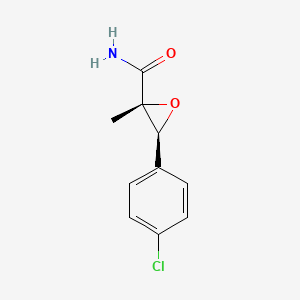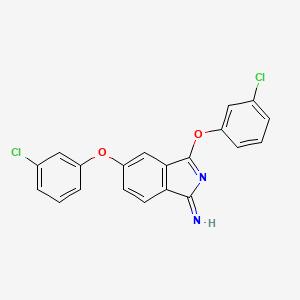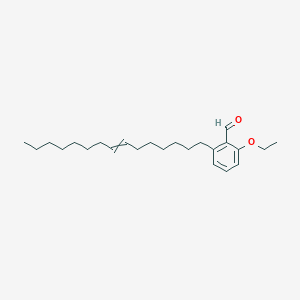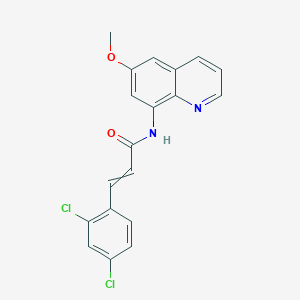
3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a methoxyquinoline moiety, and a prop-2-enamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the dichlorophenyl intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 6-methoxyquinoline with a suitable reagent to introduce the desired functional groups.
Coupling Reaction: The dichlorophenyl intermediate and the quinoline derivative are coupled under specific reaction conditions, such as the presence of a coupling agent (e.g., EDC, DCC) and a base (e.g., triethylamine), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability as a drug candidate.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide: Unique due to its specific substitution pattern and functional groups.
3-(2,4-Dichlorophenyl)-N-(quinolin-8-yl)prop-2-enamide: Lacks the methoxy group, which may affect its chemical and biological properties.
3-(2,4-Dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamine: Contains an amine group instead of an amide, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
821004-76-6 |
|---|---|
分子式 |
C19H14Cl2N2O2 |
分子量 |
373.2 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-N-(6-methoxyquinolin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-25-15-9-13-3-2-8-22-19(13)17(11-15)23-18(24)7-5-12-4-6-14(20)10-16(12)21/h2-11H,1H3,(H,23,24) |
InChIキー |
ODFXPXJYDJWYRI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


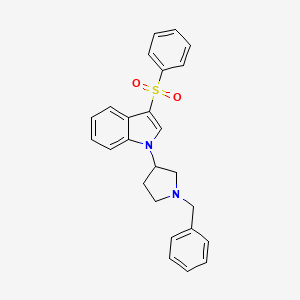
silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)

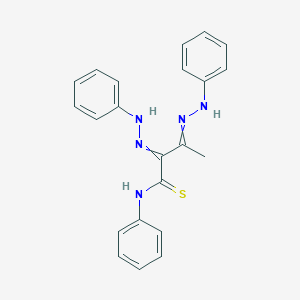
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
